molecular formula C14H12O3 B177525 3-(2-Methylphenoxy)benzoic acid CAS No. 135611-26-6

3-(2-Methylphenoxy)benzoic acid

Cat. No. B177525
M. Wt: 228.24 g/mol
InChI Key: ABEYEGNTRDVDCR-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .


Synthesis Analysis

The synthesis of 3-(2-Methylphenoxy)benzoic acid can be achieved through various methods. For instance, one method involves an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol . This reaction was carried out to investigate the effect of substitution position and pattern on the solid-state behavior of 2-phenoxybenzoic acids .


Molecular Structure Analysis

The InChI code for 3-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Alternative to Bisphenol A

Research into safer alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the evaluation of various compounds, including 3-(2-Methylphenoxy)benzoic acid, for their safety in consumer products. While the study by Den Braver-Sewradj et al. (2020) does not specifically mention 3-(2-Methylphenoxy)benzoic acid, it provides a comprehensive review on the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives. The authors highlight the need for thorough evaluation and targeted testing to ensure the safety of these alternatives (Den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Environmental Persistence and Effects of Organic Compounds

Kim and Choi (2014) conducted a mini-review on benzophenone-3 (BP-3), a common component in organic sunscreen products, highlighting its widespread use, environmental release, and potential impact on aquatic ecosystems. This study emphasizes the need for understanding the environmental persistence and effects of organic compounds, including those similar in structure or use to 3-(2-Methylphenoxy)benzoic acid, on aquatic ecosystems (Kim & Choi, 2014).

Advances in Organic Synthesis

Tjahjono et al. (2022) review the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, a novel salicylic acid derivative, showcasing the advancements in organic synthesis and potential applications of novel compounds in drug development. This review underscores the importance of innovative synthetic approaches in creating safer and more effective compounds for various applications, including those related to 3-(2-Methylphenoxy)benzoic acid (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

Antimicrobial and Antifungal Preservatives

Mao et al. (2019) explore the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds, highlighting its role in improving gut functions. This research is relevant for understanding the potential health benefits and applications of benzoic acid derivatives, including 3-(2-Methylphenoxy)benzoic acid, in promoting gut health (Mao, Yang, Chen, Yu, & He, 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and release to the environment .

Future Directions

Phenol derivatives, such as 3-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups . These compounds could have important applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

3-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEYEGNTRDVDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394892
Record name 3-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenoxy)benzoic acid

CAS RN

135611-26-6
Record name 3-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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